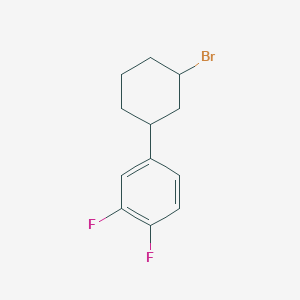

4-(3-Bromocyclohexyl)-1,2-difluorobenzene

Description

Contextual Significance of Halogenated Cyclohexanes in Synthetic Strategies

Halogenated alkanes and cycloalkanes are pivotal intermediates in organic synthesis, primarily because the halogen atom serves as an excellent leaving group in nucleophilic substitution and elimination reactions. The introduction of a halogen, such as bromine, onto a cyclohexane (B81311) ring transforms the otherwise chemically inert hydrocarbon into a versatile substrate for a wide array of chemical modifications. youtube.comnih.gov

This "functionalization" of the alkane scaffold is a key strategy for building molecular complexity. youtube.com For instance, the bromine atom in a bromocyclohexane (B57405) moiety can be displaced by a variety of nucleophiles to introduce new functional groups. Alternatively, it can be used in the formation of organometallic reagents, such as Grignard reagents, which are essential for creating new carbon-carbon bonds. nih.gov Bromocyclohexane is a standard alkylating agent and coupling partner in various cross-coupling reactions, highlighting its utility in constructing more elaborate molecules. wikipedia.org

Role of Fluorine and Bromine Substituents in Modulating Molecular Architecture and Reactivity

The presence of both fluorine and bromine atoms within the 4-(3-Bromocyclohexyl)-1,2-difluorobenzene structure imparts a dual character that profoundly influences its properties and potential reactivity.

Fluorine: The substitution of hydrogen with fluorine on an aromatic ring has become a powerful tool in medicinal chemistry. tandfonline.com Due to its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) and high electronegativity, fluorine can significantly alter a molecule's electronic properties with minimal steric impact. tandfonline.com Key effects of aromatic fluorination include:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to metabolic oxidation. Placing fluorine atoms at sites that are susceptible to metabolism can block these pathways, thereby increasing a drug's half-life and bioavailability. tandfonline.comnih.gov

Receptor Binding: Fluorine's strong electronegativity can lead to favorable electrostatic interactions with biological targets like enzymes and receptors. It can also influence the acidity (pKa) of nearby functional groups, which can be critical for drug-receptor binding. nih.govresearchgate.net

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to permeate biological membranes. researchgate.net

Bromine: The bromine atom on the cyclohexane ring provides a distinct set of reactive possibilities.

Leaving Group Ability: As a member of the halogen family, bromine is an effective leaving group, making the carbon to which it is attached susceptible to nucleophilic attack.

Cross-Coupling Reactions: Bromoalkanes and bromoarenes are common substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi couplings. acs.orgwikipedia.org These reactions are fundamental for forming C-C bonds and linking different molecular fragments. The reactivity of bromo-substituted compounds is often intermediate between the highly reactive iodo- and the less reactive chloro-derivatives, offering a balance of stability and reactivity. nih.gov

Halogen Bonding: Bromine, along with other heavier halogens, can participate in halogen bonding—a noncovalent interaction where the halogen acts as a Lewis acid. This interaction is increasingly recognized for its role in molecular recognition and crystal engineering.

| Substituent | Key Physicochemical Effects | Common Synthetic Applications |

| Fluorine | High electronegativity, small steric footprint, increases metabolic stability, modulates pKa, enhances lipophilicity. tandfonline.comnih.gov | Used in drug design to improve pharmacokinetic and pharmacodynamic properties. benthamscience.com |

| Bromine | Good leaving group, enables formation of organometallic reagents, participates in halogen bonding. | Substrate for nucleophilic substitution, elimination, and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi). wikipedia.orgacs.org |

Overview of Contemporary Research Trends in Bifunctional Molecular Scaffolds

A significant trend in modern chemical biology and drug discovery is the development of bifunctional molecules. These molecules are designed with two distinct moieties, often connected by a linker, that can simultaneously bind to two different biological targets (e.g., two proteins). nih.govacs.org This induced proximity can trigger a specific biological event that would not occur otherwise. researchgate.net

One of the most prominent examples of this strategy is the development of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that links a target protein to an E3 ubiquitin ligase. acs.org This proximity hijacks the cell's natural protein disposal system to tag the target protein for degradation by the proteasome. acs.org This approach has opened up possibilities for targeting proteins that have been traditionally considered "undruggable." acs.org

Beyond protein degradation, the concept of bifunctional molecules is being expanded to other areas, such as inducing dephosphorylation or modulating gene expression. acs.orgresearchgate.net The underlying principle is the use of a molecular scaffold to bring two entities together to initiate a desired chemical or biological process. researchgate.net

The structure of this compound, with its chemically distinct and reactive halogenated cyclohexane and difluorobenzene units, represents a foundational bifunctional scaffold. The bromocyclohexyl portion can be readily modified via substitution or coupling reactions, while the difluorobenzene ring offers a metabolically stable anchor with specific electronic properties. This duality makes such hybrids potential starting points for the synthesis of more complex, multi-functional molecules for applications in materials science and medicinal chemistry.

| Parent Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Bromocyclohexane | 108-85-0 | C₆H₁₁Br | 163.06 | 166-167 | 1.324 |

| 4-Bromo-1,2-difluorobenzene (B1265499) | 348-61-8 | C₆H₃BrF₂ | 192.99 | 150-151 | 1.707 |

Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromocyclohexyl)-1,2-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrF2/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(15)7-9/h4-5,7-8,10H,1-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMLSCBTTOPGBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)Br)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3 Bromocyclohexyl 1,2 Difluorobenzene

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique for planning organic syntheses by transforming a target molecule into a sequence of progressively simpler precursor structures, ultimately leading to identifiable starting materials. icj-e.orgamazonaws.com This process is the reverse of a chemical synthesis and utilizes "disconnections," which are imaginary bond-breaking operations that correspond to known and reliable chemical reactions. icj-e.orgamazonaws.com

Strategic Disconnections and Key Precursors

The structure of 4-(3-bromocyclohexyl)-1,2-difluorobenzene presents several logical points for disconnection. The most apparent disconnection is the C-C bond between the cyclohexyl ring and the difluorobenzene ring. This leads to a difluorophenyl synthon and a bromocyclohexyl synthon.

A second key disconnection is the C-Br bond on the cyclohexyl ring. This suggests that the bromine atom can be introduced at a later stage of the synthesis, potentially from a precursor such as cyclohexene (B86901) or a cyclohexanol (B46403) derivative.

Based on these disconnections, two primary retrosynthetic pathways can be envisioned:

Pathway A: This pathway involves the coupling of a pre-functionalized 1,2-difluorobenzene (B135520) derivative with a suitable 3-bromocyclohexyl-containing fragment. The key precursors for this approach would be a metallated 1,2-difluorobenzene species and a 3-bromocyclohexyl electrophile, or a bromo-difluorobenzene and a metallated cyclohexyl species.

Pathway B: This pathway involves first forming the C-C bond between the 1,2-difluorobenzene moiety and a cyclohexyl precursor, followed by the introduction of the bromine atom onto the cyclohexyl ring. Key precursors here would be 1,2-difluorobenzene and a cyclohexene or cyclohexanol derivative, which would then be coupled and subsequently brominated.

These analyses point towards three fundamental building blocks for the synthesis: 1,2-difluorobenzene, a cyclohexene or cyclohexanol derivative, and a brominating agent.

Stereochemical Considerations in Fragment Assembly

The target molecule contains a stereocenter at the 3-position of the cyclohexyl ring. The synthesis of this compound must therefore address the formation of stereoisomers. If the synthesis proceeds through a planar intermediate, such as a cyclohexenyl cation or radical, a mixture of enantiomers and diastereomers can be expected.

The stereochemistry of the final product will be influenced by the chosen synthetic route and the nature of the reagents used. For instance, the bromination of a cyclohexene precursor often proceeds via an anti-addition mechanism, which would influence the relative stereochemistry of the resulting dibromide if that were an intermediate. youtube.comyoutube.com The subsequent reaction to form the final product would then need to be controlled to achieve the desired stereoisomer. If a stereospecific synthesis is required, it may be necessary to employ chiral catalysts or starting materials with pre-existing stereocenters.

Approaches to the 1,2-Difluorobenzene Moiety

Regioselective Fluorination Protocols of Aromatic Systems

The synthesis of 1,2-difluorobenzene itself can be achieved through several methods. One of the most common is the Balz-Schiemann reaction, which involves the diazotization of an aniline (B41778) derivative followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. wikipedia.org For 1,2-difluorobenzene, the starting material is 2-fluoroaniline. wikipedia.orgseqens.comacs.org

The reaction proceeds as follows: C₆H₄F(NH₂) + HNO₂ + HBF₄ → [C₆H₄F(N₂)]BF₄ + 2H₂O [C₆H₄F(N₂)]BF₄ → C₆H₄F₂ + N₂ + BF₃ wikipedia.org

Recent advancements have focused on performing this reaction in a continuous flow mode, which can improve safety and product selectivity. seqens.comacs.org

Direct regioselective fluorination of benzene (B151609) is challenging. However, methods for the fluorination of substituted benzenes have been developed. For instance, the use of reagents like Selectfluor in the presence of a directing group can achieve regioselective fluorination. rsc.org

Derivatization of Pre-functionalized Difluorobenzenes

Once 1,2-difluorobenzene is obtained, it can be derivatized to introduce the cyclohexyl moiety. A powerful method for this is ortho-lithiation. In this process, a strong base, such as n-butyllithium, is used to deprotonate the carbon atom adjacent to one of the fluorine atoms. The resulting lithiated species can then react with an appropriate electrophile. google.com

A continuous process for the preparation of substituted 1,2-difluorobenzenes has been developed, which involves the reaction of 1,2-difluorobenzene with a lithiating agent at low temperatures, followed by reaction with an electrophile. google.com This method could potentially be adapted for the synthesis of the target molecule by using a 3-bromocyclohexyl-containing electrophile.

Alternatively, 1,2-difluorobenzene can be brominated to form 4-bromo-1,2-difluorobenzene (B1265499). chemicalbook.com This compound can then undergo a variety of cross-coupling reactions, such as Suzuki or Grignard couplings, with a suitable organometallic derivative of 3-bromocyclohexane.

Table 1: Comparison of Derivatization Methods for 1,2-Difluorobenzene

| Method | Reagents | Key Intermediate | Advantages | Disadvantages |

|---|---|---|---|---|

| Ortho-lithiation | n-Butyllithium, electrophile | 2,3-Difluorophenyllithium | High regioselectivity | Requires low temperatures, sensitive to moisture |

Synthesis of the 3-Bromocyclohexyl Component

The 3-bromocyclohexyl fragment can be synthesized from readily available starting materials such as cyclohexene or cyclohexanol.

One common method for the synthesis of 3-bromocyclohexene (B24779) is the allylic bromination of cyclohexene using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). chemicalbook.com The resulting 3-bromocyclohexene can then be hydrogenated to yield 3-bromocyclohexane.

Alternatively, cyclohexanol can be converted to bromocyclohexane (B57405) through reaction with hydrobromic acid (HBr). google.comyoutube.com This reaction typically proceeds via an SN1 or SN2 mechanism, depending on the reaction conditions. pearson.com To obtain 3-bromocyclohexanol, a starting material with a hydroxyl group at the 3-position would be required.

Another approach is the bromination of a cyclohexanecarboxylic acid via a Hunsdiecker-type reaction, which involves the conversion of the carboxylic acid to a silver salt followed by treatment with bromine. google.com

Table 2: Synthetic Routes to Brominated Cyclohexane (B81311) Derivatives

| Starting Material | Reagent(s) | Product | Key Features |

|---|---|---|---|

| Cyclohexene | NBS, AIBN | 3-Bromocyclohexene | Allylic bromination |

| Cyclohexanol | HBr | Bromocyclohexane | Nucleophilic substitution |

Stereocontrolled Bromination of Cyclohexane Derivatives

Achieving stereocontrol in the bromination of a substituted cyclohexane ring is a critical step in the synthesis of the target molecule. The position of the bromine atom at C-3 relative to the 1,2-difluorophenyl group at C-1, as well as the cis/trans relationship between these two substituents, is determined by the chosen bromination strategy and the nature of the precursor.

A plausible precursor for the introduction of the bromine atom is 4-(cyclohex-2-en-1-yl)-1,2-difluorobenzene. This intermediate offers a reactive double bond that can be functionalized in a controlled manner. One common and effective method for introducing a bromine atom at the allylic position is through the use of N-bromosuccinimide (NBS) in the presence of a radical initiator or light. libretexts.orgmasterorganicchemistry.com This reaction, known as the Wohl-Ziegler bromination, proceeds via a free radical chain mechanism. The stability of the allylic radical intermediate directs the bromination to the carbon adjacent to the double bond.

The reaction of 4-(cyclohex-2-en-1-yl)-1,2-difluorobenzene with NBS would be expected to yield 4-(3-bromocyclohex-1-en-1-yl)-1,2-difluorobenzene as the primary product. Subsequent reduction of the double bond would then lead to the desired saturated this compound. The stereochemical outcome of the hydrogenation step would be influenced by the catalyst and reaction conditions, often favoring the delivery of hydrogen from the less sterically hindered face of the molecule.

Alternatively, the double bond in 4-(cyclohex-2-en-1-yl)-1,2-difluorobenzene can be functionalized through hydrobromination. The addition of hydrogen bromide (HBr) across the double bond can proceed via two different mechanisms, leading to different regioisomers. masterorganicchemistry.comyoutube.commasterorganicchemistry.comdoubtnut.comdoubtnut.com In the absence of peroxides, the reaction follows Markovnikov's rule, where the bromide ion adds to the more substituted carbon of the double bond, which in this case would likely be the carbon bearing the aryl group, leading to an undesired isomer. However, in the presence of peroxides (e.g., AIBN or benzoyl peroxide), the reaction proceeds via a free-radical mechanism, leading to the anti-Markovnikov product. youtube.commasterorganicchemistry.com In this scenario, the bromine atom would add to the less substituted carbon, which would be the C-2 position, again not leading directly to the desired 3-bromo isomer.

A more controlled approach to achieve the 3-bromo substitution pattern involves a two-step sequence starting from the cyclohexene precursor. Hydroboration-oxidation of 4-(cyclohex-2-en-1-yl)-1,2-difluorobenzene would install a hydroxyl group at the C-3 position with predictable stereochemistry (anti-Markovnikov, syn-addition). The resulting alcohol, 3-(3,4-difluorophenyl)cyclohexan-1-ol, could then be converted to the corresponding bromide using standard reagents such as phosphorus tribromide (PBr₃) or carbon tetrabromide/triphenylphosphine. This sequence offers better control over both regioselectivity and stereoselectivity.

| Method | Reagents | Intermediate | Key Features |

| Allylic Bromination | NBS, radical initiator (e.g., AIBN) or light | 4-(3-bromocyclohex-1-en-1-yl)-1,2-difluorobenzene | Introduces bromine at the allylic position. Requires subsequent reduction. |

| Hydroboration-Oxidation followed by Bromination | 1. BH₃-THF, 2. H₂O₂, NaOH; 3. PBr₃ | 3-(3,4-difluorophenyl)cyclohexan-1-ol | Controlled installation of a hydroxyl group at C-3, which is then converted to bromide. Offers good stereocontrol. |

Routes to Substituted Cyclohexyl Scaffolds

The synthesis of the target compound relies on the availability of a suitably functionalized cyclohexyl precursor that can be coupled with the 1,2-difluorobenzene moiety. A key intermediate, as discussed above, is a cyclohexene derivative. 4-(Cyclohex-2-en-1-yl)-1,2-difluorobenzene can be prepared via transition metal-catalyzed cross-coupling reactions, which will be detailed in the following section.

The synthesis of more complex or stereochemically defined cyclohexyl scaffolds often employs methodologies such as Diels-Alder reactions, arene hydrogenation, or ring-closing metathesis. For the purpose of synthesizing this compound, the most direct approach involves the functionalization of a pre-formed aryl-cyclohexyl bond.

Carbon-Carbon Bond Formation Strategies for Aryl-Cyclohexyl Coupling

The formation of the C-C bond between the 1,2-difluorophenyl ring and the cyclohexyl ring is a pivotal step in the synthesis. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for achieving this transformation.

Transition Metal-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. tcichemicals.comresearchgate.netnih.govmdpi.com To synthesize the precursor 4-(cyclohex-2-en-1-yl)-1,2-difluorobenzene, one could envision two disconnection approaches:

Coupling of 4-bromo-1,2-difluorobenzene with cyclohex-2-en-1-ylboronic acid or its corresponding ester.

Coupling of a 1,2-difluorophenylboronic acid with a 3-bromocyclohexene.

The first approach is generally more common due to the wider availability and stability of aryl halides and the relative ease of preparation of the cyclohexenylboronic acid derivative. The reaction would typically be carried out using a palladium(0) catalyst, such as Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand (e.g., SPhos, XPhos). A base, such as sodium carbonate, potassium phosphate, or cesium carbonate, is required to activate the organoboron species.

| Component | Examples | Function |

| Aryl Halide | 4-Bromo-1,2-difluorobenzene | Electrophilic partner |

| Organoboron Reagent | Cyclohex-2-en-1-ylboronic acid pinacol (B44631) ester | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Catalyzes the C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane, THF/H₂O | Provides the reaction medium |

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a palladium or nickel complex. nih.govnih.gov This method is often highly effective for the coupling of sp³-hybridized organozinc reagents, such as those derived from cyclohexyl halides. Recent studies have demonstrated that Negishi couplings of substituted cycloalkylzinc reagents can proceed with high diastereoselectivity, which is particularly relevant for the synthesis of the target molecule. nih.gov

A plausible route would involve the preparation of a 3-bromocyclohexylzinc halide, which could then be coupled with 4-iodo- or 4-bromo-1,2-difluorobenzene. The organozinc reagent can be prepared from the corresponding 1,3-dibromocyclohexane (B3263359) by reaction with activated zinc metal (e.g., Rieke zinc). The stereochemical integrity of the organozinc reagent can be influenced by the method of its preparation and the reaction conditions. The use of specific ligands, such as RuPhos, has been shown to promote high diastereoselectivity in the coupling step, favoring the formation of the thermodynamically more stable product where the bulky substituents on the cyclohexane ring adopt equatorial positions.

| Component | Examples | Function |

| Aryl Halide | 4-Iodo-1,2-difluorobenzene | Electrophilic partner |

| Organozinc Reagent | 3-Bromocyclohexylzinc halide | Nucleophilic partner |

| Palladium Catalyst | Pd(OAc)₂/RuPhos | Catalyzes the C-C bond formation |

| Solvent | THF, Dioxane | Provides the reaction medium |

This diastereoconvergent approach is highly advantageous as it can potentially lead to a single stereoisomer of the product from a mixture of stereoisomers of the organozinc reagent.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While its primary application is in C-N bond formation, related palladium-catalyzed systems have been developed for the formation of carbon-carbon bonds. However, the direct application of Buchwald-Hartwig-type conditions for the coupling of an aryl halide with a non-activated C(sp³)-H bond on a cyclohexane ring is not a standard or well-established methodology. Therefore, while conceptually related through the use of palladium catalysis, the Suzuki-Miyaura and Negishi couplings are the more directly applicable and reliable strategies for the construction of the aryl-cyclohexyl bond in this compound.

Radical-Mediated Coupling Processes

The synthesis of aryl-substituted cyclohexanes such as this compound can be approached through radical-mediated coupling reactions. These processes typically involve the formation of a new carbon-carbon bond by coupling a radical species with a suitable partner. youtube.com In this context, a plausible strategy involves the coupling of a cyclohexane-derived radical with a 1,2-difluorobenzene moiety, followed by selective bromination.

One modern approach involves silylboronate-mediated radical cross-coupling, which can operate under mild, transition-metal-free conditions. nih.gov This method could theoretically couple a C(sp³)–H bond on a cyclohexane precursor with an activated aryl fluoride (B91410). The reaction is initiated by a combination of silylboronate and a base like potassium tert-butoxide (KOtBu), which facilitates the cleavage of both a C–H bond on the cyclohexane and a C–F bond on the difluorobenzene, leading to the formation of the desired C–C bond. nih.gov

The general steps in such a radical process are:

Radical Generation : A radical is generated on the cyclohexane ring. This can be achieved through various methods, including the use of radical initiators or photoredox catalysis. researchgate.net

Coupling : The cyclohexyl radical adds to the 1,2-difluorobenzene ring. Alternatively, an aryl radical generated from a difluorobenzene derivative could be trapped by a cyclohexene precursor.

Subsequent Halogenation : After the successful coupling to form 4-cyclohexyl-1,2-difluorobenzene, a regioselective bromination step is required. This is often accomplished using reagents like N-Bromosuccinimide (NBS), which is known for its ability to perform allylic or benzylic bromination, or in this case, selective bromination of an aliphatic ring under specific conditions, often with radical initiation. numberanalytics.com Controlling the regioselectivity to favor the 3-position on the cyclohexane ring is a significant challenge. numberanalytics.comnih.gov

Grignard or Organolithium Approaches

Organometallic reagents provide a powerful alternative for constructing the C-C bond between the difluorobenzene and cyclohexyl rings. byjus.com Both Grignard and organolithium reagents are strong nucleophiles and bases, capable of forming new carbon-carbon bonds with suitable electrophiles. wikipedia.orgrug.nl

Grignard Approach: A Grignard reaction is a well-established method for C-C bond formation. mnstate.edu A potential route involves the preparation of an aryl Grignard reagent from a halogenated difluorobenzene.

Route A: Aryl Grignard Reagent

Formation of Grignard Reagent : 4-Bromo-1,2-difluorobenzene can be reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form (3,4-difluorophenyl)magnesium bromide. wikipedia.org The magnesium is often activated using iodine or 1,2-dibromoethane (B42909) to break through the passivating magnesium oxide layer. wikipedia.org

Coupling Reaction : This Grignard reagent can then be reacted with a cyclohexyl electrophile, such as 3-bromocyclohexene or cyclohexene oxide. Reaction with cyclohexene oxide, followed by an acidic workup and subsequent bromination, would be a viable pathway to introduce the necessary functional groups. youtube.com

Organolithium Approach: Organolithium reagents are generally more reactive than their Grignard counterparts. rug.nl Their use requires stringent anhydrous and inert atmosphere conditions due to their high sensitivity to moisture and air. ic.ac.uk

Route B: Aryllithium Reagent

Formation of Organolithium Reagent : An aryllithium species can be generated from 1,2-difluorobenzene via directed ortho-lithiation or from a halogenated precursor like 1-bromo-2,3-difluorobenzene (B1273032) through lithium-halogen exchange using an alkyllithium reagent such as n-butyllithium at low temperatures. rug.nlic.ac.uk

Cross-Coupling : The resulting aryllithium reagent is a potent nucleophile. Recent advancements have demonstrated the direct palladium-catalyzed cross-coupling of organolithium reagents with aryl bromides, which could be adapted for this synthesis. rug.nlunimi.it This method offers a pathway that can proceed under milder conditions compared to traditional methods. rug.nl

The high reactivity of organolithium compounds presents both an advantage in terms of reaction speed and a challenge regarding functional group tolerance and handling on a larger scale. unimi.it

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing byproducts. mt.com Key parameters that require careful tuning include solvent, temperature, catalyst, and reagent stoichiometry. numberanalytics.comresearchgate.net

For a hypothetical cross-coupling reaction to form the 4-cyclohexyl-1,2-difluorobenzene intermediate, a systematic optimization study would be conducted. Factors influencing regioselectivity and stereoselectivity are particularly important, as they determine the final structure of the halogenated product. numberanalytics.com

Table 1: Hypothetical Optimization of a Palladium-Catalyzed Cross-Coupling Reaction

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | Toluene | 100 | 12 | 45 |

| 2 | Pd₂(dba)₃ (1) | SPhos | K₃PO₄ | Dioxane | 100 | 12 | 68 |

| 3 | Pd₂(dba)₃ (1) | SPhos | K₃PO₄ | Toluene | 80 | 24 | 55 |

| 4 | Pd₂(dba)₃ (1) | XPhos | Cs₂CO₃ | Dioxane | 100 | 8 | 75 |

| 5 | Pd₂(dba)₃ (1) | XPhos | Cs₂CO₃ | Dioxane | 120 | 6 | 72 |

This table is for illustrative purposes and represents a typical optimization process.

Further optimization would focus on the subsequent bromination step. The choice of brominating agent (e.g., NBS vs. Br₂) and the use of radical initiators (e.g., AIBN or light) can significantly impact the regioselectivity of the bromine addition to the cyclohexane ring. numberanalytics.com Controlling the reaction temperature is crucial to prevent over-halogenation or undesired side reactions.

Isolation and Purification Techniques for Complex Halogenated Products

The isolation and purification of complex halogenated molecules like this compound from a reaction mixture require a multi-step approach due to the potential presence of starting materials, reagents, and structurally similar byproducts. researchgate.net

Workup/Extraction : The initial step after the reaction is typically a liquid-liquid extraction. The reaction mixture is quenched (e.g., with water or a mild acidic/basic solution) and extracted with an organic solvent (such as diethyl ether or dichloromethane). This process removes inorganic salts and highly polar impurities. masterorganicchemistry.com

Chromatography : Due to the likely similar physical properties (e.g., boiling points) of the desired product and organic impurities, column chromatography is often the most effective purification method.

Stationary Phase : Silica gel is the most common stationary phase.

Mobile Phase (Eluent) : A non-polar solvent system, such as a gradient of ethyl acetate (B1210297) in hexane, is used to elute the compounds from the column. The polarity of the eluent is gradually increased to separate components based on their affinity for the stationary phase. masterorganicchemistry.com Thin-layer chromatography (TLC) is used beforehand to determine the optimal solvent system for separation.

Crystallization or Distillation :

If the final product is a solid with sufficient purity after chromatography, recrystallization can be employed to obtain a highly pure crystalline solid. researchgate.net

If the product is a liquid, distillation (often under reduced pressure to avoid decomposition at high temperatures) can be used as a final purification step to separate it from non-volatile impurities or solvents. masterorganicchemistry.com

For particularly challenging separations, more advanced techniques like High-Performance Liquid Chromatography (HPLC) on a preparative scale may be necessary to achieve the desired level of purity.

Advanced Structural Characterization and Elucidation of 4 3 Bromocyclohexyl 1,2 Difluorobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be the primary tool for the unambiguous structural determination of 4-(3-Bromocyclohexyl)-1,2-difluorobenzene. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be essential to assign all proton and carbon signals, confirm the connectivity of the atoms, and elucidate the stereochemistry of the molecule.

Proton (¹H) NMR for Stereochemical Assignment and Coupling Analysis

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the 1,2-difluorobenzene (B135520) ring and the aliphatic protons of the 3-bromocyclohexyl substituent.

Aromatic Region: The 1,2-difluorobenzene moiety would exhibit a complex multiplet pattern in the aromatic region (typically δ 7.0-7.5 ppm). The protons on the aromatic ring would show couplings to each other (ortho, meta, and para couplings) and also to the fluorine atoms (H-F coupling). The exact chemical shifts and coupling constants would be crucial for confirming the substitution pattern.

Aliphatic Region: The 3-bromocyclohexyl ring would display a series of multiplets in the upfield region (typically δ 1.2-4.5 ppm). The proton attached to the carbon bearing the bromine atom (CH-Br) would be expected to resonate at the most downfield position in this region due to the deshielding effect of the bromine. The stereochemical orientation of the bromine atom (axial vs. equatorial) would significantly influence the chemical shift and the coupling constants of this proton with its neighbors. Analysis of the coupling constants between the cyclohexyl protons would allow for the determination of the conformational preferences of the ring and the relative stereochemistry of the substituents.

Expected ¹H NMR Data (Predicted)

| Protons | Predicted Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| Aromatic-H | 7.0 - 7.5 | m | JH-H, JH-F |

| CH-Br | 3.8 - 4.5 | m | JH-H |

| CH-Ar | 2.5 - 3.0 | m | JH-H |

This is a generalized prediction. Actual values would depend on the specific stereoisomer and solvent.

Carbon-13 (¹³C) NMR for Carbon Framework Confirmation

The ¹³C NMR spectrum, often acquired with proton decoupling, would provide a single peak for each unique carbon atom in the molecule, confirming the carbon skeleton.

Aromatic Carbons: The carbons of the 1,2-difluorobenzene ring would appear in the downfield region (δ 110-160 ppm). The carbons directly bonded to fluorine would show large one-bond C-F coupling constants (¹JC-F), resulting in doublets. The other aromatic carbons would exhibit smaller, multi-bond C-F couplings.

Aliphatic Carbons: The carbons of the 3-bromocyclohexyl ring would resonate in the upfield region (δ 20-60 ppm). The carbon attached to the bromine (C-Br) would be expected around δ 50-60 ppm, while the carbon attached to the aromatic ring (C-Ar) would be in the δ 40-50 ppm range. The remaining methylene (B1212753) carbons of the cyclohexane (B81311) ring would appear at higher fields.

Expected ¹³C NMR Data (Predicted)

| Carbon Atom | Predicted Chemical Shift (ppm) | Expected C-F Coupling |

|---|---|---|

| C-F | 145 - 160 | ¹JC-F (large) |

| Aromatic C-H | 115 - 130 | ⁿJC-F (small) |

| Aromatic C-C | 135 - 145 | ⁿJC-F (small) |

| C-Br | 50 - 60 | - |

| C-Ar | 40 - 50 | - |

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is highly sensitive to the chemical environment of fluorine atoms. For this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms on the aromatic ring. These signals would appear as multiplets due to coupling with each other (F-F coupling) and with the neighboring aromatic protons (F-H coupling). The chemical shifts and coupling constants would be characteristic of the ortho-difluorobenzene substitution pattern.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To definitively assign all signals and understand the molecule's three-dimensional structure, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be instrumental in tracing the connectivity of the protons within the 3-bromocyclohexyl ring and assigning the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It would be crucial for establishing the connectivity between the 3-bromocyclohexyl ring and the 1,2-difluorobenzene ring by showing a correlation between the benzylic proton (CH-Ar) and the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be essential for determining the stereochemistry of the 3-bromocyclohexyl ring, for example, by showing correlations between axial and equatorial protons on the same and adjacent carbons.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy would be used to identify the characteristic functional groups present in this compound.

Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on the aromatic ring would be expected in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the cyclohexyl ring would show characteristic stretching vibrations just below 3000 cm⁻¹.

C=C Stretching (Aromatic): The stretching of the carbon-carbon double bonds in the benzene (B151609) ring would give rise to absorptions in the 1450-1600 cm⁻¹ region.

C-F Stretching: Strong absorption bands corresponding to the carbon-fluorine bonds would be expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

C-Br Stretching: The carbon-bromine bond would exhibit a stretching vibration at lower wavenumbers, generally in the 500-700 cm⁻¹ range.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-F Stretch | 1100 - 1300 | Strong |

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular vibrations of a sample, offering a unique fingerprint for a given compound. For this compound, the Raman spectrum would be characterized by a series of distinct bands corresponding to the vibrational modes of its constituent functional groups.

Key expected vibrational modes would include:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Cyclohexyl C-H stretching: Aliphatic C-H stretches appear in the 2850-3000 cm⁻¹ range.

C-F stretching: The carbon-fluorine bonds of the difluorobenzene ring would produce strong, characteristic bands, generally found in the 1100-1400 cm⁻¹ region.

C-Br stretching: The carbon-bromine bond of the bromocyclohexyl group would exhibit a characteristic band at a lower frequency, typically in the 500-650 cm⁻¹ range.

Aromatic ring vibrations: Multiple bands corresponding to the stretching and bending of the benzene ring would be present in the 1400-1600 cm⁻¹ region.

Cyclohexane ring vibrations: The "breathing" and other skeletal vibrations of the cyclohexane ring would also contribute to the spectrum.

The precise positions and intensities of these bands would be sensitive to the conformational and stereochemical arrangement of the molecule.

Table 1: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| C=C Aromatic Ring Stretch | 1400-1600 |

| C-F Stretch | 1100-1400 |

| C-Br Stretch | 500-650 |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.

Table 2: Theoretical HRMS Data for this compound (C₁₂H₁₃BrF₂)

| Ion | Calculated Exact Mass (⁷⁹Br) | Calculated Exact Mass (⁸¹Br) |

|---|---|---|

| [M]⁺ | 274.0168 | 276.0148 |

| [M+H]⁺ | 275.0247 | 277.0227 |

| [M+Na]⁺ | 297.0066 | 299.0046 |

In addition to the molecular ion, mass spectrometry provides a fragmentation pattern that serves as a structural fingerprint. Electron ionization (EI) would likely induce fragmentation of the parent molecule. Key fragmentation pathways for this compound would be expected to include:

Loss of Bromine: Cleavage of the C-Br bond would result in a significant fragment.

Loss of the Cyclohexyl Group: Fragmentation at the bond connecting the cyclohexyl ring to the benzene ring.

Fragmentation of the Cyclohexyl Ring: Characteristic losses of alkyl fragments from the cyclohexane moiety.

Retro-Diels-Alder reaction: A characteristic fragmentation pathway for cyclohexene (B86901) derivatives that might be formed upon initial fragmentation.

Analysis of these fragments would allow for the confirmation of the connectivity of the different parts of the molecule.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

Crucially, for a chiral molecule, X-ray crystallography can be used to determine the absolute stereochemistry of the chiral centers. The presence of the heavy bromine atom would facilitate this determination using anomalous dispersion. Furthermore, this technique would reveal the preferred conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) in the solid state and the relative orientation of the bromocyclohexyl and difluorophenyl moieties.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if chiral)

The this compound molecule is chiral due to the presence of a stereocenter at the 3-position of the cyclohexyl ring. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are essential for studying these chiral properties.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. This technique is highly sensitive to the stereochemical environment of the chromophore (the difluorobenzene ring).

The primary application of CD spectroscopy in this context would be to determine the enantiomeric excess (ee) of a sample. By comparing the CD spectrum of a sample to that of a pure enantiomer, the relative amounts of the two enantiomers can be quantified. This is crucial in asymmetric synthesis or chiral separations to assess the success of the stereoselective process.

Conformational Analysis and Dynamic Stereochemistry of 4 3 Bromocyclohexyl 1,2 Difluorobenzene

Cyclohexane (B81311) Ring Conformations (Chair, Boat, Twist-Boat Interconversions)

The cyclohexane ring is not a planar hexagon as a two-dimensional representation might suggest; instead, it adopts a puckered three-dimensional structure to alleviate angle and torsional strain. byjus.comlibretexts.org The most stable and predominant conformation is the chair conformation , which is virtually free of ring strain. In the chair form, all carbon-carbon bond angles are approximately 109.5°, the ideal tetrahedral angle, and all hydrogen atoms on adjacent carbons are in a staggered arrangement, minimizing torsional strain. libretexts.orgcutm.ac.in

At room temperature, cyclohexane undergoes a rapid "ring flip" or "chair-flipping" process, interconverting between two equivalent chair conformations. wikipedia.org During this process, the ring passes through several higher-energy conformations. wikipedia.org One such conformation is the boat conformation , which is significantly less stable than the chair due to two main factors: unfavorable steric interactions between the "flagpole" hydrogens, and torsional strain from eclipsing C-H bonds along the sides of the "boat". libretexts.orgcutm.ac.in

To relieve some of this strain, the boat conformation can twist slightly to form the twist-boat (or skew-boat) conformation . byjus.comlibretexts.org The twist-boat is more stable than the true boat conformation because it reduces the flagpole interactions and lessens the eclipsing strain. libretexts.orgcutm.ac.in However, it is still considerably less stable than the chair conformation. The interconversion between chair forms proceeds through a high-energy half-chair transition state to the twist-boat, then potentially through the boat, to another twist-boat, and finally to the other chair form. cutm.ac.inwikipedia.org For 4-(3-Bromocyclohexyl)-1,2-difluorobenzene, the cyclohexane ring will overwhelmingly exist in a chair conformation, with the boat and twist-boat forms being transient intermediates in the ring-flipping process.

Relative Energies of Cyclohexane Conformations

| Conformation | Relative Energy (kJ/mol) | Relative Energy (kcal/mol) |

| Chair | 0 | 0 |

| Twist-Boat | 23 | 5.5 |

| Boat | 29 | 6.9 |

| Half-Chair | 45 | 10.8 |

Axial-Equatorial Preferences of Bromine and Aryl Substituents

In a chair conformation, the twelve hydrogen atoms (or substituents) on a cyclohexane ring are not equivalent and are classified into two types: axial and equatorial . Axial bonds are parallel to the principal axis of the ring, pointing up or down, while equatorial bonds point out from the "equator" of the ring. byjus.com When a cyclohexane ring is substituted, the substituents can occupy either axial or equatorial positions, and these two possibilities are not energetically equivalent. libretexts.org The interconversion between the two chair forms results in the exchange of axial and equatorial positions. wikipedia.org

For this compound, the cyclohexane ring is 1,3-disubstituted with a bromine atom and a 1,2-difluorophenyl group. The relative stability of the possible stereoisomers (cis and trans) and their conformers is determined by the preference of these groups to occupy the more spacious equatorial position.

The primary factor governing the preference for the equatorial position is steric hindrance, specifically 1,3-diaxial interactions . libretexts.orgnumberanalytics.com An axial substituent experiences steric repulsion from the other two axial hydrogens (or substituents) on the same side of the ring, located at the third carbon atoms (C-3 and C-5 relative to C-1). libretexts.orgnumberanalytics.com In contrast, an equatorial substituent is pointed away from the bulk of the ring and generally experiences less steric strain. libretexts.org

The energetic preference for a substituent to be in the equatorial position is quantified by its A-value , which is the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformers. A larger A-value indicates a stronger preference for the equatorial position.

Bromine: The bromine atom is relatively large, but its A-value is modest, typically around 0.38-0.60 kcal/mol. fiveable.me This is because the long carbon-bromine bond places the bromine atom further from the ring, somewhat mitigating the 1,3-diaxial interactions.

Aryl Group: A phenyl group has a significantly larger A-value, approximately 2.87 kcal/mol, indicating a strong preference for the equatorial position to avoid severe steric clashes with the axial hydrogens. researchgate.net The 1,2-difluorophenyl group is expected to have a similar or slightly larger steric demand.

In the case of trans-4-(3-Bromocyclohexyl)-1,2-difluorobenzene, one chair conformer would have both substituents in equatorial positions (e,e), while the ring-flipped form would have both in axial positions (a,a). The (e,e) conformer would be overwhelmingly more stable due to the avoidance of significant 1,3-diaxial interactions, particularly from the bulky aryl group. libretexts.org

For the cis isomer, both chair conformations would have one axial and one equatorial substituent (a,e and e,a). libretexts.org The more stable conformer would be the one that places the larger substituent, the 1,2-difluorophenyl group, in the equatorial position, leaving the smaller bromine atom in the axial position. libretexts.org

The anomeric effect is a stereoelectronic phenomenon observed in heterocyclic rings, where an electronegative substituent at a carbon adjacent to a heteroatom prefers the axial position, contrary to what would be expected from steric considerations alone. wikipedia.orgscripps.edu This effect is generally explained by a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom and the antibonding orbital (σ*) of the C-substituent bond. scripps.edu

In carbocyclic systems like cyclohexane, a true anomeric effect is absent as there is no ring heteroatom. wikipedia.org However, related phenomena, sometimes referred to as pseudoanomeric effects , can arise. nih.govst-andrews.ac.uk These effects can be influenced by electrostatic interactions. For instance, the introduction of highly electronegative groups, such as CF2, into a cyclohexane ring can render adjacent axial hydrogens electropositive, leading to stabilizing electrostatic interactions with axial lone-pair-bearing substituents. nih.govst-andrews.ac.ukresearchgate.net While the 1,2-difluorobenzene (B135520) ring introduces fluorine atoms, they are not directly on the cyclohexane ring, so their influence on the conformational preference of the bromine atom via a classic pseudoanomeric effect would be minimal and likely overshadowed by steric factors. The primary determinant for the bromine's position will be the minimization of 1,3-diaxial steric strain.

Orientational Preferences of the 1,2-Difluorobenzene Moiety

When an aryl group is attached to a cyclohexane ring, it is not a free rotor. The rotation around the C(cyclohexyl)-C(aryl) bond is restricted, leading to preferred orientations. For an equatorially positioned phenyl group, theoretical calculations have shown that the most stable orientation is one where the plane of the aromatic ring is perpendicular to the C-H bond of the cyclohexyl carbon to which it is attached. researchgate.net This orientation minimizes steric interactions between the ortho-hydrogens of the phenyl ring and the adjacent equatorial and axial hydrogens on the cyclohexane ring.

For an axial phenyl group, the situation is more complex, with the ring often adopting a conformation where its plane bisects the H-C-C angle of the cyclohexane backbone to minimize steric hindrance. researchgate.net However, as established, the 1,2-difluorophenyl group in this compound will have a very strong preference for the equatorial position. Therefore, it is expected to predominantly adopt a perpendicular orientation relative to the C-H bond at its point of attachment.

Computational Studies on Conformational Energetics and Barriers

While no specific computational studies on this compound are available, computational chemistry is a powerful tool for investigating the conformational energetics of substituted cyclohexanes. sapub.orgacs.org Methods such as ab initio calculations, Density Functional Theory (DFT), and Molecular Mechanics (MM) are routinely used to calculate the relative energies of different conformers and the energy barriers for their interconversion. researchgate.netnih.gov

For analogous molecules, these studies have consistently confirmed the following:

The chair conformation is the global energy minimum. acs.org

The energy penalty for placing substituents in the axial position (A-value) can be accurately calculated and correlates well with experimental data. nih.gov

For cis-1,3-disubstituted cyclohexanes, the diequatorial conformer is generally more stable than the diaxial conformer. nih.gov

Computational models can elucidate the subtle interplay of steric and electronic effects that determine the most stable conformation. nih.govnih.gov

A computational analysis of this compound would likely confirm a strong preference for the chair conformation where the 1,2-difluorophenyl group is equatorial. The energy difference between the possible conformers of the cis and trans isomers could be precisely quantified, as could the rotational barrier of the aryl group.

Representative A-Values (Conformational Free Energy, kcal/mol)

| Substituent | A-Value (kcal/mol) |

| -F | 0.24 - 0.35 |

| -Cl | 0.53 |

| -Br | 0.48 - 0.60 |

| -CH3 | 1.7 |

| -Phenyl | 2.87 |

| -t-Butyl | >4.5 |

Experimental Validation of Conformational Equilibria (e.g., Variable Temperature NMR)

Variable Temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for studying dynamic processes like the chair-chair interconversion of cyclohexanes. ox.ac.ukrsc.org At room temperature, this ring flip is very rapid on the NMR timescale, resulting in a time-averaged spectrum where the signals for axial and equatorial protons (or other nuclei) are observed as a single, often broad, peak. bartleby.comnih.gov

As the temperature is lowered, the rate of interconversion decreases. ox.ac.uk At a certain temperature, known as the coalescence temperature (Tc) , the single peak broadens significantly. mdpi.com Upon further cooling, below the coalescence temperature, the interconversion becomes slow enough on the NMR timescale that separate signals for the axial and equatorial environments can be observed. bartleby.comnih.gov

For a molecule like bromocyclohexane (B57405), cooling to approximately -75 °C allows for the resolution of distinct signals for the proton on the bromine-bearing carbon in the axial and equatorial conformers. bartleby.com The relative areas of these two peaks can be integrated to determine the equilibrium constant (Keq) and, subsequently, the Gibbs free energy difference (ΔG°) between the two conformers. bartleby.com

In the case of this compound, VT ¹H or ¹⁹F NMR would be invaluable. By monitoring the signals of the cyclohexane protons or the fluorine atoms on the aromatic ring at different temperatures, one could:

Observe the coalescence and subsequent splitting of signals, confirming the dynamic equilibrium.

Integrate the signals at low temperatures to determine the population ratio of the different conformers.

Calculate the free energy difference (ΔG°) between the stable conformers, providing an experimental measure of the conformational preferences of the bromine and 1,2-difluorophenyl substituents.

Perform a full line-shape analysis to determine the activation energy (ΔG‡) for the ring-flipping process. mdpi.com

These experimental results would provide a definitive validation of the conformational preferences predicted by steric and electronic principles and computational models.

Remote Substituent Effects on Cyclohexane Ring Geometry

The conformational equilibrium and geometry of the cyclohexane ring in this compound are significantly influenced by the steric and electronic properties of its substituents. The 1,2-difluorophenyl group, although positioned remotely at C-4 of the bromocyclohexyl moiety, exerts a considerable effect on the conformational preferences of the cyclohexane ring. This influence is primarily dictated by the steric bulk of the substituents and the resulting 1,3-diaxial interactions.

In substituted cyclohexanes, the chair conformation is the most stable. Substituents can occupy either an axial or an equatorial position. Generally, bulkier substituents preferentially occupy the equatorial position to minimize steric strain arising from 1,3-diaxial interactions. libretexts.org The energetic preference for a substituent to be in the equatorial position is quantified by its A-value, which represents the difference in Gibbs free energy between the equatorial and axial conformers. wikipedia.org

The conformational analysis of this compound must consider the relative stereochemistry of the bromo and 1,2-difluorophenyl groups, leading to cis and trans isomers.

For the cis-isomer, one substituent must be axial and the other equatorial in the chair conformation. A ring-flip interconverts the axial and equatorial positions. Given the significantly larger A-value of the phenyl group (and by extension, the 1,2-difluorophenyl group) compared to the bromine atom, the conformer with the 1,2-difluorophenyl group in the equatorial position and the bromine atom in the axial position will be strongly favored.

For the trans-isomer, both substituents can be either diaxial or diequatorial. The diequatorial conformer is overwhelmingly more stable as it minimizes the steric strain from 1,3-diaxial interactions for both bulky groups. The diaxial conformation would introduce significant steric hindrance and is therefore energetically highly unfavorable.

The following interactive data tables illustrate the estimated steric strain for the possible conformers of cis and trans-4-(3-Bromocyclohexyl)-1,2-difluorobenzene based on the A-values of the individual substituents.

Interactive Data Table: Conformational Analysis of cis-4-(3-Bromocyclohexyl)-1,2-difluorobenzene

| Conformer | Bromine Position | 1,2-Difluorophenyl Position | Estimated Steric Strain (kcal/mol) | Relative Stability |

| A | Axial | Equatorial | ~0.43 - 0.59 | More Stable |

| B | Equatorial | Axial | ~2.87 | Less Stable |

Note: The steric strain is estimated from the A-value of the axial substituent. The conformer with the lower steric strain is more stable.

Interactive Data Table: Conformational Analysis of trans-4-(3-Bromocyclohexyl)-1,2-difluorobenzene

| Conformer | Bromine Position | 1,2-Difluorophenyl Position | Estimated Steric Strain (kcal/mol) | Relative Stability |

| C | Equatorial | Equatorial | 0 | Vastly More Stable |

| D | Axial | Axial | >3.3 | Highly Unstable |

Note: The steric strain for the diaxial conformer is the sum of the individual A-values. The diequatorial conformer has no significant 1,3-diaxial strain.

Reactivity and Reaction Pathways of 4 3 Bromocyclohexyl 1,2 Difluorobenzene

Reactivity of the Bromine Atom on the Cyclohexane (B81311) Ring

The carbon-bromine bond in the bromocyclohexyl group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. fiveable.me This polarity is the basis for a variety of important organic transformations.

The bromine atom can be displaced by a nucleophile through either an SN1 or SN2 mechanism. The specific pathway is dependent on factors such as the nature of the nucleophile, the solvent, and the reaction temperature.

SN2 Mechanism : This is a single-step (concerted) process where the nucleophile attacks the carbon atom at the same time as the bromide ion leaves. vaia.com This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. For the secondary carbon in the cyclohexane ring, SN2 reactions are feasible but can be subject to steric hindrance. vaia.com

SN1 Mechanism : This is a two-step process that begins with the departure of the bromide leaving group to form a secondary carbocation intermediate. This carbocation is then attacked by the nucleophile. pearson.com This pathway is favored by polar protic solvents, which can stabilize the carbocation intermediate, and by weaker nucleophiles.

A common example of a nucleophilic substitution reaction is the reaction of bromocyclohexane (B57405) with a hydroxide (B78521) ion (OH⁻) to form cyclohexanol (B46403). vaia.com The choice of reaction conditions can influence whether substitution or elimination is the major pathway. pearson.com

In competition with substitution reactions, 4-(3-bromocyclohexyl)-1,2-difluorobenzene can undergo elimination reactions to form an alkene (cyclohexene derivative).

E2 Mechanism : This is a bimolecular, one-step process where a base removes a proton from a carbon adjacent to the carbon bearing the bromine, and the bromide ion is simultaneously eliminated. umkc.eduvaia.com This mechanism is favored by strong, bulky bases and higher temperatures. pearson.comumkc.edu For the E2 reaction to occur, the hydrogen and the bromine must be in an anti-periplanar conformation. umkc.edu

E1 Mechanism : This is a unimolecular, two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. saskoer.ca Following the formation of the carbocation, a weak base removes an adjacent proton to form a double bond. saskoer.ca E1 reactions are favored by weak bases and polar protic solvents.

The reaction of bromocyclohexane with potassium hydroxide in ethanol (B145695) under reflux conditions is a classic example of an E2 elimination to produce cyclohexene (B86901). umkc.edupearson.com

Table 1: Factors Influencing Substitution vs. Elimination Reactions

| Factor | Favors SN2/E2 | Favors SN1/E1 |

| Nucleophile/Base | Strong, high concentration | Weak, low concentration |

| Solvent | Aprotic | Protic |

| Temperature | Lower temperatures favor substitution | Higher temperatures favor elimination |

| Steric Hindrance | Less hindered substrates favor SN2 | More hindered substrates favor elimination |

Formation of Organometallic Reagents (e.g., Grignard, Organolithium, Organozinc)

The bromine atom can be replaced by a metal to form highly reactive organometallic compounds. These reagents are powerful nucleophiles and are widely used in carbon-carbon bond formation.

Grignard Reagents : Reaction with magnesium metal in an ether solvent (like diethyl ether or tetrahydrofuran) converts the bromocyclohexyl group into a Grignard reagent (R-MgBr). chegg.comvaia.combyjus.comchemguide.co.uk It is crucial that the reaction is carried out under anhydrous conditions as Grignard reagents react readily with water. chemguide.co.uk

Organolithium Reagents : These are typically formed by reacting the alkyl bromide with lithium metal. masterorganicchemistry.comyoutube.com Organolithium reagents are generally more reactive than the corresponding Grignard reagents and are also strong bases. wikipedia.org

Organozinc Reagents : These can be prepared by the direct insertion of zinc into alkyl bromides, a reaction that can be facilitated by the presence of lithium chloride. organic-chemistry.org Organozinc reagents are generally less reactive than Grignard and organolithium reagents, which can allow for greater functional group tolerance. wikipedia.orgnih.gov

The carbon-bromine bond can undergo homolytic cleavage to generate a cyclohexyl radical. This can be initiated by heat, light, or a radical initiator.

Alkyl bromides are known to participate in radical reactions. harvard.eduacs.orgrsc.orglibretexts.org They can also serve as initiators in controlled radical polymerization techniques.

Atom Transfer Radical Polymerization (ATRP) : Alkyl bromides are commonly used as initiators in ATRP, a method for producing polymers with well-defined architectures. acs.orgwikipedia.orglibretexts.org In this process, a transition metal catalyst reversibly activates and deactivates the dormant polymer chain, which has a terminal bromine atom, allowing for controlled chain growth. wikipedia.orglibretexts.orgcmu.eduresearchgate.net

Reactivity of the 1,2-Difluorobenzene (B135520) Aromatic System

The two fluorine atoms on the benzene (B151609) ring are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.

In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the substitution of one of the fluorine atoms. nih.govmasterorganicchemistry.comlibretexts.org The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

The presence of electron-withdrawing groups, such as the fluorine atoms themselves and potentially the bromocyclohexyl group, stabilizes the negative charge of the Meisenheimer complex, thus facilitating the reaction. masterorganicchemistry.comlibretexts.org Fluorine is a good leaving group in SNAr reactions due to its high electronegativity, which polarizes the carbon-fluorine bond and makes the carbon atom susceptible to nucleophilic attack. masterorganicchemistry.com The regioselectivity of the substitution on the 1,2-difluorobenzene ring can be influenced by the reaction conditions and the nature of the nucleophile. researchgate.netacs.orgchemicalbook.com

Table 2: Summary of Reactive Sites and Potential Products

| Reactive Site | Reagent/Condition | Reaction Type | Potential Product |

| Bromocyclohexane | Strong Nucleophile (e.g., RO⁻) | SN2 | 4-(3-Alkoxycyclohexyl)-1,2-difluorobenzene |

| Bromocyclohexane | Strong, Bulky Base (e.g., t-BuOK) | E2 | 4-(Cyclohex-2-en-1-yl)-1,2-difluorobenzene |

| Bromocyclohexane | Mg, Ether | Grignard Formation | 4-(3-(Magnesiobromo)cyclohexyl)-1,2-difluorobenzene |

| Bromocyclohexane | Li, Hexane | Organolithium Formation | 4-(3-Lithiocyclohexyl)-1,2-difluorobenzene |

| Bromocyclohexane | Zn, LiCl, THF | Organozinc Formation | 4-(3-(Bromozincio)cyclohexyl)-1,2-difluorobenzene |

| 1,2-Difluorobenzene | Nucleophile (e.g., RNH₂) | SNAr | 4-(3-Bromocyclohexyl)-2-fluoro-N-alkylaniline |

Directed Ortho Metalation (DoM) and Subsequent Electrophilic Quenching

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. baranlab.orgorganic-chemistry.org

In the case of this compound, the fluorine atoms can act as weak directing groups. Fluorine's ability to coordinate with the lithium cation of the organolithium reagent can facilitate deprotonation at an adjacent position. uwindsor.ca The two fluorine atoms in the 1 and 2 positions will cooperatively direct metalation to the C3 position. The cyclohexyl group at the C4 position provides steric hindrance that would likely disfavor metalation at the C5 position.

The general pathway for DoM and electrophilic quenching is as follows:

Metalation: Treatment of this compound with a strong base, such as n-butyllithium or sec-butyllithium, in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) would lead to the formation of the corresponding aryllithium species.

Electrophilic Quench: This aryllithium intermediate can then react with a variety of electrophiles.

| Electrophile | Product Functional Group |

| CO₂ | Carboxylic acid |

| DMF | Aldehyde |

| I₂ | Iodide |

| (CH₃)₃SiCl | Trimethylsilyl group |

| R-X (alkyl halide) | Alkyl group |

This two-step sequence allows for the introduction of a functional group specifically at the C3 position of the aromatic ring, a transformation that would be difficult to achieve through classical electrophilic aromatic substitution.

Potential for Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds. wikipedia.org The regioselectivity of this reaction on a substituted benzene ring is governed by the electronic properties of the existing substituents. libretexts.org

In this compound, the substituents are two fluorine atoms and a 3-bromocyclohexyl group.

Fluorine Atoms: Halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. uci.edu In this case, the two adjacent fluorine atoms will deactivate the ring towards electrophilic attack. Their directing effects will be additive.

3-Bromocyclohexyl Group: This is an alkyl group, which is generally considered to be weakly activating and an ortho, para-director due to hyperconjugation and inductive effects.

The combined effect of these substituents makes predicting the precise outcome of electrophilic aromatic substitution complex. The strong deactivating effect of the two fluorine atoms will likely make the ring significantly less reactive than benzene. nih.gov However, substitution, if it occurs, will be directed to the positions most activated (or least deactivated) by the substituents. The directing effects of the fluorine atoms and the cyclohexyl group are likely to favor substitution at the C5 position.

| Reaction | Reagents | Potential Major Product |

| Nitration | HNO₃, H₂SO₄ | 4-(3-Bromocyclohexyl)-1,2-difluoro-5-nitrobenzene |

| Halogenation | Br₂, FeBr₃ | 5-Bromo-4-(3-bromocyclohexyl)-1,2-difluorobenzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(5-(3-Bromocyclohexyl)-3,4-difluorophenyl)ethan-1-one |

It is important to note that Friedel-Crafts reactions may be particularly challenging due to the deactivating nature of the difluorinated ring. uci.edu

Reactions Involving the Cyclohexyl-Aryl Linkage

The bond connecting the cyclohexyl ring to the difluorobenzene moiety is a robust C(sp²)-C(sp³) single bond. However, under certain conditions, it can be susceptible to cleavage or modification.

Oxidation-reduction reactions can target the cyclohexyl ring or the aryl-alkyl linkage. libretexts.orgyoutube.com

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, under harsh conditions, can potentially oxidize the cyclohexyl ring. 182.160.97 A more likely outcome would be the oxidation of the benzylic position if a hydrogen were present, but in this case, the carbon attached to the ring is quaternary. Oxidation of the cyclohexyl ring itself could lead to a variety of products, including ketones and carboxylic acids, often involving ring cleavage. For instance, oxidation of cyclohexylbenzene (B7769038) can yield cyclohexanecarboxylic acid. 182.160.97

Reduction: The aromatic ring is generally resistant to reduction under standard catalytic hydrogenation conditions that would reduce a simple alkene. However, under more forcing conditions (high pressure and temperature) or using powerful reducing agents like Birch reduction (dissolving metal in liquid ammonia), the aromatic ring could be reduced. The bromocyclohexyl moiety could also be subject to reduction, potentially leading to debromination to form a cyclohexyl group.

Cleavage of the C(aryl)-C(alkyl) bond is generally difficult and requires specific conditions. rsc.org Some transition-metal-catalyzed reactions are known to promote such cleavages. rsc.org Oxidative cleavage is another possibility, though it often requires specific functional groups to be present. nih.govorganic-chemistry.org

Rearrangement pathways involving the cyclohexyl-aryl linkage are not common under typical reaction conditions. However, under strongly acidic or cationic conditions, rearrangements of the cyclohexyl ring itself could potentially occur.

Stereoselectivity and Regioselectivity in Chemical Transformations

Regioselectivity: As discussed, DoM offers high regioselectivity for functionalization at the C3 position. Electrophilic aromatic substitution is predicted to be regioselective for the C5 position. Reactions involving the bromocyclohexyl group will also exhibit regioselectivity. For example, elimination of HBr would likely follow Zaitsev's rule to form the most substituted alkene.

Stereoselectivity: The 3-bromocyclohexyl group contains two stereocenters (C1 and C3 of the cyclohexyl ring). Therefore, this compound can exist as a mixture of diastereomers. Reactions involving the chiral centers of the cyclohexyl ring could proceed with varying degrees of stereoselectivity. khanacademy.org For instance, an SN2 reaction at the bromine-bearing carbon would proceed with inversion of stereochemistry, while an SN1 reaction would lead to a racemic mixture at that center. The conformation of the cyclohexyl ring (chair conformation with the bulky aryl group likely in an equatorial position) will also influence the stereochemical outcome of reactions. khanacademy.org

Mechanistic Investigations of Key Reactions

While no specific mechanistic studies on this compound have been found, the mechanisms of the key reactions discussed can be inferred from well-established principles.

Directed Ortho Metalation: The mechanism involves the coordination of the Lewis acidic lithium of the organolithium reagent to the Lewis basic fluorine atom, which positions the alkyl base for abstraction of the nearby ortho proton. baranlab.org This is a kinetically controlled process.

Electrophilic Aromatic Substitution: This proceeds via the classical two-step mechanism:

Attack of the π-electrons of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). uci.edu

Loss of a proton from the sigma complex to restore aromaticity. uci.edu The stability of the intermediate carbocation determines the regioselectivity.

Reactions at the Bromocyclohexyl Moiety: Nucleophilic substitution at the C-Br bond would proceed via either an SN1 or SN2 mechanism depending on the nucleophile, solvent, and substrate structure. Elimination reactions would likely proceed via an E1 or E2 mechanism.

Computational and Theoretical Investigations of 4 3 Bromocyclohexyl 1,2 Difluorobenzene

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to elucidating the electronic structure and thermodynamic stability of 4-(3-bromocyclohexyl)-1,2-difluorobenzene. These calculations provide a detailed picture of the molecule's geometry, energy, and electronic properties at the atomic level.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govresearchgate.net For this compound, DFT calculations, often employing hybrid functionals like B3LYP, are utilized to determine its most stable three-dimensional arrangement, known as the ground state geometry. nih.govresearchgate.net These calculations also provide the total electronic energy of the molecule, a key indicator of its stability.

The process involves optimizing the molecular geometry to find the lowest energy conformation. For a molecule with a flexible cyclohexyl ring like this compound, this would involve exploring different chair and boat conformations and the equatorial and axial positions of the bromine and difluorophenyl substituents to identify the global minimum on the potential energy surface.

Table 1: Representative DFT-Calculated Geometric Parameters for this compound

| Parameter | Value |

|---|---|

| C-Br Bond Length (Å) | Value would be determined |

| C-F Bond Lengths (Å) | Value would be determined |

This table illustrates the type of data obtained from DFT calculations. Actual values would be generated by specific computational studies.

To achieve higher accuracy in the calculated energies and properties, post-Hartree-Fock methods can be employed. researchgate.net Methods such as Møller-Plesset perturbation theory (MP2) and Quadratic Configuration Interaction with single and double excitations (QCISD) incorporate electron correlation effects more explicitly than standard DFT functionals. researchgate.net While computationally more demanding, these methods serve as a benchmark for the results obtained from DFT calculations, ensuring the reliability of the predicted properties of this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. mdpi.comemerginginvestigators.org A larger gap generally implies greater stability and lower reactivity. emerginginvestigators.org For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |